8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-hydroxyethyl)thio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine is a neurotransmitter that plays a crucial role in regulating various physiological functions, including sleep, heart rate, and blood pressure. DPCPX has been extensively studied for its potential therapeutic applications in various medical conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field has explored the construction of heterocyclic systems using related purine derivatives. For instance, the alkylation of 3-cyanopyridine-2(1H)-thiones with xanthene derivatives in a KOH–H2O–DMF system leads to the formation of complex heterocyclic systems. These studies showcase the synthesis of pyrido-thieno-diazepino-purine dione derivatives, highlighting the potential for creating novel compounds with diverse chemical structures (Dotsenko, Sventukh, & Krivokolysko, 2012).
Potential Biological Activities
Investigations into purine derivatives have also touched on their potential biological activities. One study synthesized 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, demonstrating antidepressant activity in preclinical models. This indicates the potential for purine derivatives in developing new therapeutic agents (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
Advanced Synthesis Techniques
Further research has focused on the development of new synthesis methods for purine derivatives. For example, new synthesis pathways for 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones have been reported, highlighting the versatility and innovation in creating purine-based compounds with potential for further functionalization and study (Khaliullin & Klen, 2010).
properties
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-20-14-13(15(23)19-16(20)24)21(17(18-14)25-11-10-22)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,22H,5,8-11H2,1H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYJLBQLZVACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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